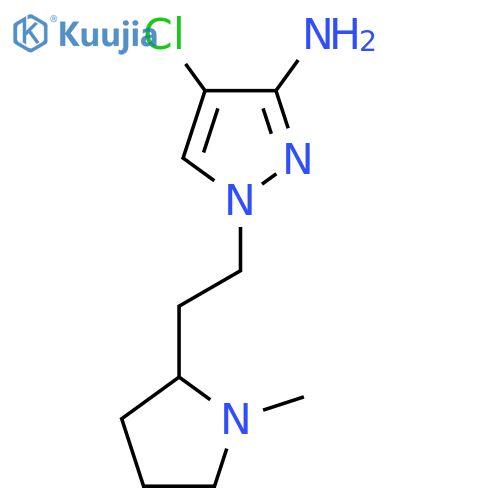Cas no 2137587-57-4 (4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine)

2137587-57-4 structure
商品名:4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine
4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine
- 2137587-57-4
- 4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine
- EN300-1110305
-
- インチ: 1S/C10H17ClN4/c1-14-5-2-3-8(14)4-6-15-7-9(11)10(12)13-15/h7-8H,2-6H2,1H3,(H2,12,13)
- InChIKey: IAUSBFXOYQMAFX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(N)=NN(C=1)CCC1CCCN1C
計算された属性
- せいみつぶんしりょう: 228.1141743g/mol
- どういたいしつりょう: 228.1141743g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 214
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110305-2.5g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 2.5g |
$2211.0 | 2023-10-27 | |
| Enamine | EN300-1110305-0.25g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 0.25g |
$1038.0 | 2023-10-27 | |
| Enamine | EN300-1110305-0.05g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 0.05g |
$948.0 | 2023-10-27 | |
| Enamine | EN300-1110305-1.0g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 1g |
$1414.0 | 2023-06-10 | ||
| Enamine | EN300-1110305-0.5g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 0.5g |
$1084.0 | 2023-10-27 | |
| Enamine | EN300-1110305-5.0g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 5g |
$4102.0 | 2023-06-10 | ||
| Enamine | EN300-1110305-10.0g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 10g |
$6082.0 | 2023-06-10 | ||
| Enamine | EN300-1110305-1g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 1g |
$1129.0 | 2023-10-27 | |
| Enamine | EN300-1110305-5g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 5g |
$3273.0 | 2023-10-27 | |
| Enamine | EN300-1110305-10g |
4-chloro-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H-pyrazol-3-amine |
2137587-57-4 | 95% | 10g |
$4852.0 | 2023-10-27 |
4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine 関連文献
-
Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
2137587-57-4 (4-chloro-1-2-(1-methylpyrrolidin-2-yl)ethyl-1H-pyrazol-3-amine) 関連製品
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
